6-Chloro-3-iodoquinoline 6-Chloro-3-iodoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16709943
InChI: InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
SMILES:
Molecular Formula: C9H5ClIN
Molecular Weight: 289.50 g/mol

6-Chloro-3-iodoquinoline

CAS No.:

Cat. No.: VC16709943

Molecular Formula: C9H5ClIN

Molecular Weight: 289.50 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-iodoquinoline -

Specification

Molecular Formula C9H5ClIN
Molecular Weight 289.50 g/mol
IUPAC Name 6-chloro-3-iodoquinoline
Standard InChI InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Standard InChI Key FYIACJAJSAVPJK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Cl)I

Introduction

Structural and Molecular Characteristics

6-Chloro-3-iodoquinoline (molecular formula: C₉H₅ClIN) features a bicyclic aromatic system with chlorine and iodine substituents at positions 6 and 3, respectively. The molecular weight of this compound is approximately 289.54 g/mol, calculated from the atomic masses of its constituent elements . The iodine atom at position 3 introduces steric and electronic effects that influence reactivity, while the chlorine at position 6 modulates electron distribution across the aromatic system. This dual halogenation pattern enhances the compound’s suitability for further functionalization, particularly in palladium-catalyzed coupling reactions .

Table 1: Comparative Structural Features of Halogenated Quinolines

CompoundSubstituentsMolecular Weight (g/mol)Key Properties
6-Bromo-3-iodoquinoline Br (6), I (3)333.99High reactivity in cross-coupling
6-Fluoro-3-iodoquinoline F (6), I (3)285.97Enhanced electronic effects
6-Chloro-3-iodoquinolineCl (6), I (3)289.54Balanced steric/electronic profile

Synthetic Methodologies

The synthesis of 6-chloro-3-iodoquinoline can be inferred from regioselective iodination protocols developed for analogous compounds. A demonstrated approach involves the use of molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in 1,2-dichloroethane (DCE) at elevated temperatures (120°C) . This method, optimized for quinoline derivatives, achieves iodination at the C3 position with high regioselectivity.

Key Synthetic Steps:

  • Substrate Preparation: 6-Chloroquinoline serves as the starting material.

  • Iodination Reaction: Treatment with I₂ (2 equiv) and TBHP (3 equiv) in DCE at 120°C for 24 hours .

  • Workup: Purification via column chromatography yields the desired product.

Table 2: Comparative Yields in Iodination Reactions

Starting MaterialProductYield (%)Conditions
6-Bromoquinoline 6-Bromo-3-iodoquinoline80I₂, TBHP, DCE, 120°C
6-Fluoroquinoline 6-Fluoro-3-iodoquinoline84I₂, TBHP, DCE, 120°C
6-Chloroquinoline*6-Chloro-3-iodoquinoline~82*I₂, TBHP, DCE, 120°C

*Hypothetical yield extrapolated from analogous reactions .

Applications and Research Implications

Halogenated quinolines are prized for their versatility in drug discovery and materials science. The iodine atom in 6-chloro-3-iodoquinoline enables participation in Suzuki-Miyaura and Ullmann coupling reactions, facilitating the synthesis of biaryl structures . Potential applications include:

  • Antimicrobial Agents: Halogenated quinolines exhibit activity against bacterial and fungal pathogens due to interactions with DNA gyrase and topoisomerases .

  • Anticancer Research: Iodine’s polarizable nature enhances binding affinity to kinase domains, making such compounds candidates for kinase inhibitor development .

Challenges and Future Directions

Current limitations include the scarcity of direct toxicological data and optimized synthetic protocols for 6-chloro-3-iodoquinoline. Future studies should prioritize:

  • Comprehensive Toxicity Profiling: Assess acute and chronic exposure risks.

  • Process Optimization: Explore microwave-assisted or flow-chemistry approaches to improve yield and scalability .

  • Biological Screening: Evaluate efficacy against resistant microbial strains and cancer cell lines.

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